molecular formula C11H6Br2F3N3O B6361790 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1240568-21-1

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B6361790
CAS RN: 1240568-21-1
M. Wt: 412.99 g/mol
InChI Key: XSSXGRPGWQKOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” contains several functional groups. The 1,2,4-triazole ring is a type of heterocyclic compound that is often found in various pharmaceuticals . The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3. The presence of a ketone group (-C=O) indicates that this compound may undergo typical carbonyl reactions.

Scientific Research Applications

Antimicrobial, Antioxidant, and Anticancer Activities

Compounds related to 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one have been synthesized and found to exhibit a range of biological activities. For example, Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl chalcone derivatives which displayed broad-spectrum antimicrobial, antioxidant activities, and moderate to excellent anticancer activities on breast cancer cell lines (Bhat et al., 2016).

Structural Analysis and Drug Development

The structural analysis of similar compounds, like the work done by Abdel-Wahab et al. (2023), can provide insights into drug development. They studied the reaction and structural characterization of a related triazole compound, contributing to the understanding of its potential pharmaceutical applications (Abdel-Wahab et al., 2023).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of 1,2,3-triazole compounds, as researched by Shaikh et al. (2014), highlights their potential in developing new antimicrobial agents. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria (Shaikh et al., 2014).

α-Glycosidase Inhibition

Gonzaga et al. (2016) reported that certain 1,2,3-triazole derivatives exhibit α-glycosidase inhibition activity, which is significant for diabetes management. Their study involved analyzing the crystal structures of these compounds (Gonzaga et al., 2016).

Antiviral Activity Against COVID-19

Rashdan et al. (2021) synthesized novel thiadiazole-based molecules containing a 1,2,3-triazole moiety, demonstrating potential antiviral activity against COVID-19. This highlights the relevance of such compounds in addressing current global health challenges (Rashdan et al., 2021).

properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2F3N3O/c12-9-17-10(13)19(18-9)5-8(20)6-1-3-7(4-2-6)11(14,15)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSXGRPGWQKOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one

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